
2-Cyclopentyloxirane
Overview
Description
2-Cyclopentyloxirane is an organic compound with the molecular formula C7H12O. It is a cyclic ether that contains a five-membered ring with an oxygen atom and a methylene group. This compound is known for its interesting chemical properties and its applications in various research fields .
Mechanism of Action
Mode of Action
Given its structure as a cyclic ether, it is likely that it undergoes ring-opening reactions under various conditions .
Biochemical Pathways
Cyclic ethers like 2-cyclopentyloxirane are often involved in a variety of biochemical reactions, including those in the metabolism of lipids and carbohydrates .
Pharmacokinetics
Its molecular weight of 11217 g/mol and its solubility in organic solvents suggest that it may have good bioavailability .
Result of Action
It has been used as a reagent in the autoxidation products from vinylcyclohexane, vinylcyclopentane, and vinylcyclohexene .
Action Environment
Like many organic compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopentyloxirane can be synthesized through several methods:
Reaction of Cyclopentadiene with Ethylene Oxide: This method involves the reaction of cyclopentadiene with ethylene oxide under specific conditions to form this compound.
Bromination of 1-Cyclopentene Followed by Epoxidation: In this method, 1-cyclopentene is first brominated and then subjected to epoxidation to yield this compound.
Epoxidation of 1,3-Cyclopentadiene with m-Chloroperoxybenzoic Acid: This method involves the epoxidation of 1,3-cyclopentadiene using m-chloroperoxybenzoic acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-Cyclopentyloxirane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Grignard Reagents: These reagents are used in nucleophilic addition reactions with this compound to form alcohols.
Organolithium Reagents: These reagents are used in similar nucleophilic addition reactions to produce various products.
Major Products Formed
The major products formed from these reactions include alcohols, ethers, and other substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopentyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in various synthesis reactions due to its reactive cyclic ether structure.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2-Cyclopentyloxirane can be compared with other similar compounds, such as:
Cyclopentene Oxide: This compound has a similar cyclic ether structure but differs in its reactivity and applications.
Cyclohexene Oxide: Another cyclic ether with a six-membered ring, which has different chemical properties and uses.
Epoxides: A broader class of compounds that includes this compound and other similar cyclic ethers.
Uniqueness
This compound is unique due to its five-membered ring structure, which imparts specific reactivity and properties that are distinct from other cyclic ethers .
Properties
IUPAC Name |
2-cyclopentyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-6(3-1)7-5-8-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFFDMRLXIJHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40527387 | |
| Record name | 2-Cyclopentyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88301-26-2 | |
| Record name | 2-Cyclopentyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






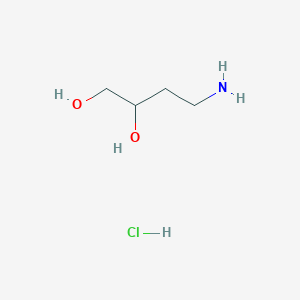
![Propanedinitrile, [[2-(4-morpholinyl)phenyl]methylene]-](/img/structure/B1661066.png)
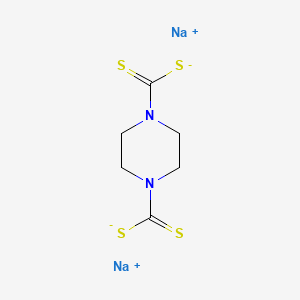
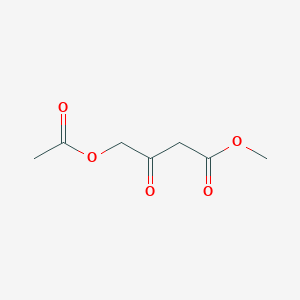

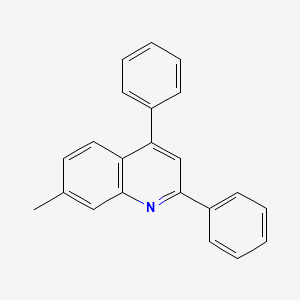
![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B1661073.png)

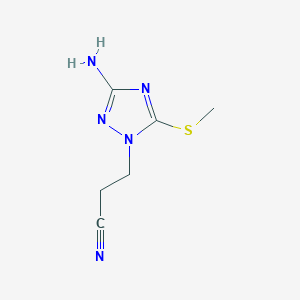
![(4-Methoxyphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B1661077.png)
